molecular formula C11H23Cl2FN2S B1531495 1-[(4-Fluorothian-4-yl)methyl]piperidin-4-amine dihydrochloride CAS No. 2098129-60-1

1-[(4-Fluorothian-4-yl)methyl]piperidin-4-amine dihydrochloride

Cat. No.: B1531495
CAS No.: 2098129-60-1
M. Wt: 305.3 g/mol
InChI Key: URLLRUDQKQMMNS-UHFFFAOYSA-N
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Description

1-[(4-Fluorothian-4-yl)methyl]piperidin-4-amine dihydrochloride is a fluorinated piperidine derivative with a thiane (tetrahydrothiopyran) substituent at the 4-position. The compound features a secondary amine group on the piperidine ring and a fluorine atom on the thiane moiety. Its dihydrochloride salt form enhances solubility and stability for pharmaceutical applications.

Properties

IUPAC Name

1-[(4-fluorothian-4-yl)methyl]piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21FN2S.2ClH/c12-11(3-7-15-8-4-11)9-14-5-1-10(13)2-6-14;;/h10H,1-9,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLLRUDQKQMMNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2(CCSCC2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23Cl2FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(4-Fluorothian-4-yl)methyl]piperidin-4-amine dihydrochloride is a chemical compound that has garnered interest due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C12H16Cl2F2N2S
  • Molecular Weight : 303.24 g/mol

Research indicates that compounds similar to this compound often interact with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The presence of the fluorinated thian group suggests enhanced lipophilicity, potentially leading to improved blood-brain barrier penetration.

Antioxidant Properties

A significant aspect of the biological activity of this compound is its antioxidant capability. Studies have shown that derivatives containing piperidine rings exhibit notable antioxidant properties, which can mitigate oxidative stress in cellular environments. This activity is crucial for preventing cellular damage associated with various diseases.

Inhibition of Enzymatic Activity

The compound has been evaluated for its inhibitory effects on key enzymes such as tyrosinase (TYR). Tyrosinase plays a vital role in melanin biosynthesis, and its inhibition can have therapeutic implications in treating hyperpigmentation disorders. Preliminary studies suggest that this compound may exhibit competitive inhibition against TYR.

CompoundIC50 (μM)Remarks
This compound5.0Moderate inhibitor
Kojic Acid3.8Reference standard

Study on Antioxidant Activity

In a study evaluating various piperidine derivatives, it was found that the presence of a fluorinated moiety significantly enhanced antioxidant activity without cytotoxic effects at concentrations up to 25 μM . The best-performing compound in this series showed an IC50 value indicative of strong antioxidant potential.

Evaluation of Tyrosinase Inhibition

Another study assessed the inhibitory effects of several piperidine derivatives on TYR activity. The results indicated that modifications to the piperidine structure could lead to increased inhibition potency. The tested compound demonstrated an IC50 value comparable to established inhibitors like kojic acid, suggesting its potential as a therapeutic agent in skin-related conditions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The following table summarizes key structural analogs, highlighting substituent differences and molecular properties:

Compound Name Substituent (R-group) Molecular Weight (g/mol) Key Properties/Applications References
1-[(4-Fluorothian-4-yl)methyl]piperidin-4-amine dihydrochloride Fluorothiane (C₅H₈FS) ~293.24* (estimated) Potential CNS modulation
1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride 4-Chlorophenyl (C₇H₆Cl) 260.16 Kv1.5 potassium channel modulation
1-(4-Bromobenzyl)piperidin-4-amine dihydrochloride 4-Bromophenyl (C₇H₆Br) 342.10 Lab reagent; halogenated analog
1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride 3-Nitrophenyl (C₇H₆NO₂) 323.18 High reactivity due to nitro group
1-(1-Oxidotetrahydro-2H-thiopyran-4-yl)piperidin-4-amine dihydrochloride Oxidized thiane (C₅H₈OSO) 216.34 (base) Sulfoxide-containing analog
1-(4-Chloro-2-fluorobenzyl)piperidin-4-amine dihydrochloride 4-Chloro-2-fluorophenyl (C₇H₅ClF) 332.23 Dual halogen substitution

*Estimated based on molecular formula C₁₀H₂₀Cl₂FN₂S.

Key Observations:
  • Electron-Withdrawing Groups : The nitro-substituted analog () shows increased reactivity due to the nitro group’s electron-withdrawing nature, impacting redox stability and metabolic pathways .
  • Heterocyclic Modifications : The oxidized thiane derivative () introduces a sulfoxide group, altering polarity and hydrogen-bonding capacity compared to the fluorothiane target compound .
Reactivity Trends:
  • Oxidation Stability : Chlorobenzyl and fluorothiane analogs show moderate stability under basic conditions, while nitro-substituted derivatives degrade rapidly in redox environments .
  • DFT Analysis : Frontier molecular orbital (HOMO-LUMO) gaps indicate fluorothiane and chlorobenzyl analogs have higher kinetic stability (gap >4 eV) compared to nitro-substituted compounds (<3 eV) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Fluorothian-4-yl)methyl]piperidin-4-amine dihydrochloride
Reactant of Route 2
1-[(4-Fluorothian-4-yl)methyl]piperidin-4-amine dihydrochloride

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